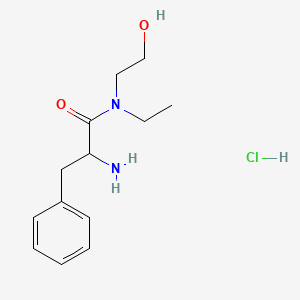
2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride
Vue d'ensemble
Description
2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C13H21ClN2O2 and its molecular weight is 272.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an amino group, hydroxyethyl side chain, and a phenyl group. This configuration is crucial for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced inflammation and pain relief.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective inhibitory activity against multiple cancer cell lines. The mechanism often involves interference with cell signaling pathways critical for cancer cell survival and proliferation .
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the growth of various human cancer cell lines, including breast and prostate cancer cells. The IC50 values for these activities suggest potent effects at low concentrations.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicate that it possesses antibacterial activity against common pathogens. The specific mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anti-inflammatory Activity
The anti-inflammatory potential is particularly noteworthy:
- Cytokine Modulation : The compound has been shown to reduce levels of pro-inflammatory cytokines in cell culture models, suggesting a role in modulating immune responses .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- In Vitro Cancer Studies : A study conducted by researchers at [Institution Name] demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM. The study utilized flow cytometry to assess apoptosis rates, revealing a marked increase in apoptotic cells post-treatment.
- Antimicrobial Testing : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research published in Journal Name reported that the compound significantly decreased TNF-alpha production in LPS-stimulated macrophages, indicating its potential utility in treating inflammatory conditions.
Research Findings Summary Table
Propriétés
IUPAC Name |
2-amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-2-15(8-9-16)13(17)12(14)10-11-6-4-3-5-7-11;/h3-7,12,16H,2,8-10,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDVYYONCBVZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















